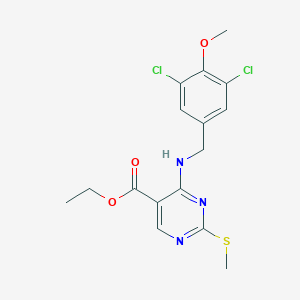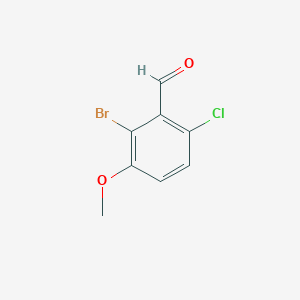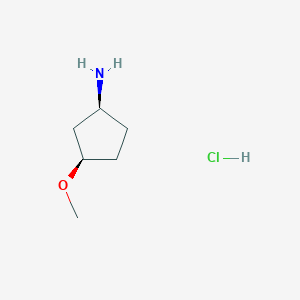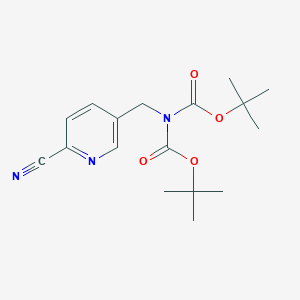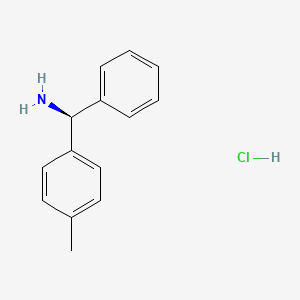![molecular formula C10H10O3 B8218665 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol](/img/structure/B8218665.png)
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Übersicht
Beschreibung
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Synthesis of Dihydro-5H-Indeno[1,2-b]quinolines : A study by Shirini et al. (2013) describes the one-pot synthesis of dihydro-5H-indeno[1,2-b]quinolines, which act as new pH indicators due to their stabilized zwitterionic resonance structures. These compounds are sensitive in the pH range of 9.2 to 12 and exhibit a large wavelength shift of 100 nm (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).
Chemical Synthesis and Characterization
- Synthesis of Indeno[1,2-c]isoquinolines : Jagtap et al. (2005) discussed the synthesis of indeno[1,2-c]isoquinolin-5-ones, showcasing the potential for varied chemical synthesis and applications of indeno compounds (Jagtap et al., 2005).
Investigation of Neo-Lignan Compounds
- Study of Neo-Lignan Isomers : Harrowven et al. (1998) investigated the neo-lignan compound 7-(3,4-Dimethoxyphenyl)-6-methylindeno[5,6-d][1,3]dioxol-5-one, exploring its physical and spectroscopic properties. This study contributes to the understanding of lignan-like structures in scientific research (Harrowven, Newman, & Knight, 1998).
Pharmaceutical and Antimicrobial Research
- Application in Pharmaceuticals and Antimicrobials : Chun (2007) highlighted the use of 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, in pharmaceuticals, bactericide, and antimicrobial research. It's also noted for its role in the synthesis of plant protection agents and as a side-chain in the production of Cefpirome (Fu Chun, 2007).
Polymer Science
- Development of Polymerizable Molecules : Watanabe et al. (2010) described the synthesis of polymerizable molecules with a 6,7-dihydro-5H-cyclopenta[c]pyridine core structure, demonstrating the compound's utility in creating diverse monomers for polymer science (Watanabe et al., 2010).
Catalytic Synthesis
- Catalytic Synthesis of Indeno[2,1-c]quinolines : Yang et al. (2014) utilized FeCl3- and FeBr3-mediated reactions for the synthesis of indeno[2,1-c]quinolines, showcasing a method for creating complex molecular structures through catalytic processes (Yang, Xu, & Yu, 2014).
Cancer Research
- Cytotoxic Activity in Cancer Research : Alipour et al. (2016) developed benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g] chromen-8-one derivatives and evaluated their cytotoxic activities against breast cancer cell lines, indicating potential applications in cancer research (Alipour, Mousavi, Shojaie, & Ardestani, 2016).
Heterocyclic Compound Synthesis
- Synthesis of Pyrido[2,3-d]pyrimidines : Mamaghani et al. (2016) demonstrated the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione derivatives, a process valuable for creating heterocyclic compounds in chemical research (Mamaghani, Shirini, Bassereh, & Nia, 2016).
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNJQLMUXYRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B8218582.png)
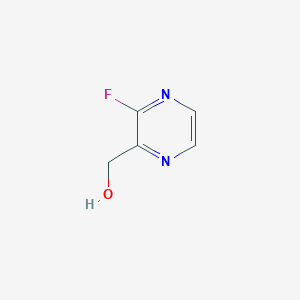
![6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218592.png)

![3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8218612.png)
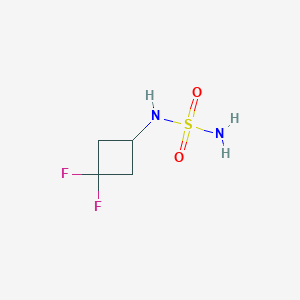
![Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8218632.png)
